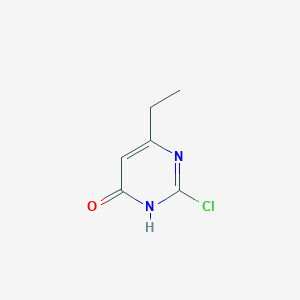
2-Chloro-6-ethylpyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-6-ethylpyrimidin-4(3H)-one is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-6-ethylpyrimidin-4(3H)-one typically involves the chlorination of 6-ethyl-4-hydroxypyrimidine. One common method includes reacting 6-ethyl-4-hydroxypyrimidine with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
- Dissolve 6-ethyl-4-hydroxypyrimidine in an appropriate solvent, such as dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at reflux.
- Continue refluxing the mixture for several hours until the reaction is complete.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product using recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems can also enhance the reproducibility and scalability of the synthesis.
化学反应分析
Types of Reactions
2-Chloro-6-ethylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction Reactions: The compound can undergo reduction to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
科学研究应用
2-Chloro-6-ethylpyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of agrochemicals and specialty chemicals.
Material Science: The compound is used in the development of novel materials with unique properties.
作用机制
The mechanism of action of 2-Chloro-6-ethylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound can interact with molecular targets such as kinases, proteases, or nucleic acids, leading to the modulation of biological pathways. The exact mechanism involves the formation of covalent or non-covalent interactions with the target molecules, resulting in the inhibition or activation of specific biological processes.
相似化合物的比较
Similar Compounds
- 6-Ethyl-2-chloro-4-methoxypyrimidine
- 6-Ethyl-2-chloro-4-aminopyrimidine
- 6-Ethyl-2-chloro-4-thiopyrimidine
Uniqueness
2-Chloro-6-ethylpyrimidin-4(3H)-one is unique due to the presence of both a chlorine atom and a hydroxyl group on the pyrimidine ring This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets
属性
IUPAC Name |
2-chloro-4-ethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-4-3-5(10)9-6(7)8-4/h3H,2H2,1H3,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPTAIFYKRNBYGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-[(Aminooxy)methyl]nicotinamide](/img/structure/B8463139.png)
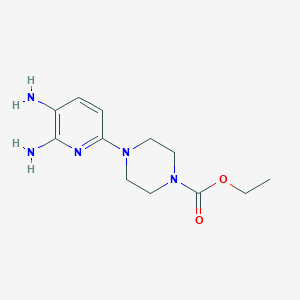

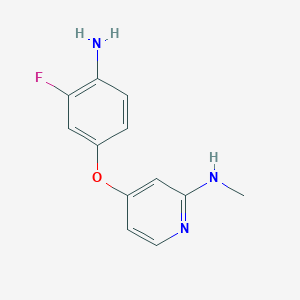
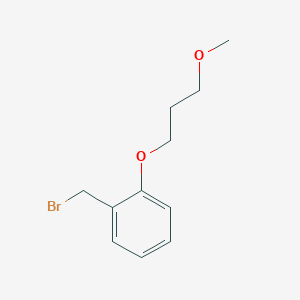
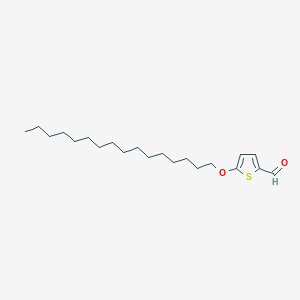
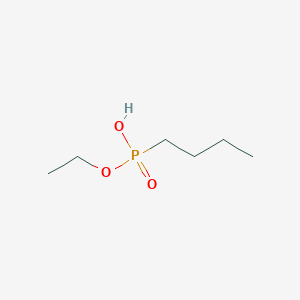
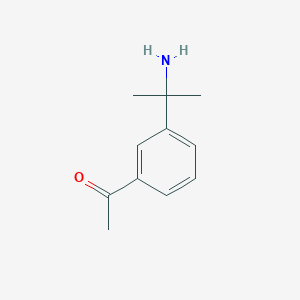
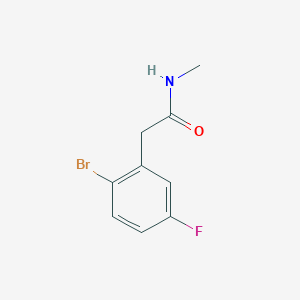
![6-Bromo-2,3-dihydrobenzo[b]thiophen-3-amine](/img/structure/B8463208.png)
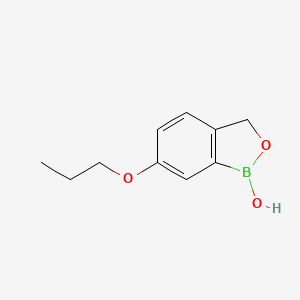
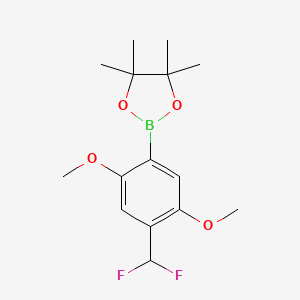

![(R)-4-(4-Methoxy-benzyloxymethyl)-2,2-dimethyl-[1,3]dioxolane](/img/structure/B8463235.png)
